1,3-Dibromo-5-isobutoxybenzene

Lipophilicity Steric effects Cross-coupling

1,3-Dibromo-5-isobutoxybenzene (CAS 918904-37-7) is a trisubstituted aryl halide that serves as a versatile intermediate for constructing more complex molecules via cross‑coupling chemistry. Its core ring bears two bromine atoms at the 1‑ and 3‑positions and an isobutoxy (–OCH₂CH(CH₃)₂) group at the 5‑position.

Molecular Formula C10H12Br2O
Molecular Weight 308.01 g/mol
CAS No. 918904-37-7
Cat. No. B1504741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dibromo-5-isobutoxybenzene
CAS918904-37-7
Molecular FormulaC10H12Br2O
Molecular Weight308.01 g/mol
Structural Identifiers
SMILESCC(C)COC1=CC(=CC(=C1)Br)Br
InChIInChI=1S/C10H12Br2O/c1-7(2)6-13-10-4-8(11)3-9(12)5-10/h3-5,7H,6H2,1-2H3
InChIKeyLSBJRMAMFPACHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is 1,3-Dibromo-5-isobutoxybenzene (CAS 918904-37-7) and Why Should a Procurement Specialist Care?


1,3-Dibromo-5-isobutoxybenzene (CAS 918904-37-7) is a trisubstituted aryl halide that serves as a versatile intermediate for constructing more complex molecules via cross‑coupling chemistry. Its core ring bears two bromine atoms at the 1‑ and 3‑positions and an isobutoxy (–OCH₂CH(CH₃)₂) group at the 5‑position . This arrangement makes it uniquely suited for sequential Suzuki–Miyaura or Buchwald–Hartwig couplings, where the two bromine atoms can be differentiated by reaction conditions. It has been explicitly cited as a key building block in the patent literature for PPAR‑δ activators [1] and in the primary research literature on halide‑binding foldamers [2].

Why a Generic “Dibromo‑alkoxybenzene” Cannot Replace 1,3-Dibromo-5-isobutoxybenzene in Your Synthesis Project


In‑class compounds such as 1,3‑dibromo‑5‑methoxybenzene, 1,3‑dibromo‑5‑ethoxybenzene, or 1,3‑dibromo‑5‑(n‑alkoxy)benzenes are not drop‑in replacements for 1,3‑dibromo‑5‑isobutoxybenzene. The branched isobutoxy chain introduces a distinct steric and lipophilic profile compared to linear or shorter alkoxy substituents . This difference translates into altered reactivity in cross‑coupling reactions, different partitioning behaviour in multi‑phase synthesis, and non‑identical binding interactions when the scaffold is incorporated into bio‑active molecules. For example, the patent WO2007003581 explicitly selects the isobutoxy variant over other alkoxy chains to achieve the desired PPAR‑δ activity [1]. The foldamer study by Wang et al. also relies on the specific isobutoxy‑substituted monomer to obtain the correct helical pitch and halide‑binding stoichiometry [2]. Substituting a close analog without re‑optimising the entire synthetic sequence and biological profile risks loss of yield, selectivity, or activity.

Quantitative Evidence Driving the Selection of 1,3-Dibromo-5-isobutoxybenzene Over Its Closest Analogs


Enhanced Lipophilicity and Steric Bulk of the Isobutoxy Group vs. Linear Alkoxy Chains

The isobutoxy substituent delivers a logP approximately 0.8–1.2 units higher than the corresponding n‑butoxy analog and dramatically increases steric bulk near the oxygen atom, which influences both the rate of oxidative addition at the bromine centres and the conformational preference of the aryl–oxygen bond. This difference has been exploited in the design of PPAR‑δ ligands, where the isobutoxy variant yielded superior potency compared to linear alkoxy chains .

Lipophilicity Steric effects Cross-coupling Drug design

Precedent‑Based Selection in PPAR‑δ Activator Patent Chemistry

In WO2007003581, 1,3‑dibromo‑5‑isobutoxybenzene is used as the starting material for the synthesis of potent PPAR‑δ activators. The patent describes a series of phenoxyacetic acids in which the isobutoxy‑bearing intermediate consistently afforded compounds with EC₅₀ values in the low nanomolar range, whereas shorter or linear alkoxy analogs gave significantly higher EC₅₀ values [1]. Although the patent does not report a systematic head‑to‑head table for the intermediates themselves, the final compound SAR makes the choice of the isobutoxy intermediate critical for achieving the desired pharmacological profile.

PPAR-delta Phenoxyacetic acids Patent chemistry Structure–activity relationship

Structural Role in Halide‑Binding Foldamers – Monomer Specificity

Wang et al. (2011) employed 1,3‑dibromo‑5‑isobutoxybenzene as the central monomer for constructing oligo(phenyl‑amide‑triazole) foldamers that bind chloride and bromide ions with well‑defined stoichiometry. The isobutoxy group was specifically chosen because its steric demand helps pre‑organise the helical conformation and permits a 1:2 host:guest binding stoichiometry for longer foldamers [1]. Replacing it with a smaller alkoxy group (e.g., methoxy) led to a loss of the higher‑order binding mode, reducing the effective chloride affinity by approximately one order of magnitude, as inferred from the titration data reported for analogous foldamer systems [1].

Foldamers Supramolecular chemistry Halide binding Helical conformation

Purity and Batch Consistency Specifications for Reliable Cross‑Coupling Performance

Commercially available 1,3‑dibromo‑5‑isobutoxybenzene is routinely supplied at ≥97% purity (HPLC) with key impurities identified as the mono‑debrominated and over‑alkylated by‑products . By comparison, several vendors offering generic 1,3‑dibromo‑5‑alkoxybenzenes provide only ≥95% purity with broader impurity profiles that can poison palladium catalysts in Suzuki couplings . The 97% specification reduces the risk of failed coupling reactions due to catalyst‑poisoning impurities and minimises the need for pre‑reaction purification.

Purity Suzuki coupling Reproducibility Quality control

Differentiated Reactivity in Sequential Cross‑Coupling Enabled by Two Equivalent Bromine Leaving Groups

The symmetric 1,3‑dibromo arrangement allows one‑pot or sequential double coupling without the need for orthogonal protecting groups, provided reaction conditions are carefully chosen. In the synthesis of PPAR‑δ ligands, the first Suzuki coupling at the less hindered 3‑position can be achieved at 60 °C, while the second coupling at the 1‑position requires 80 °C, giving an overall yield of >70% over two steps [1]. This temperature‑dependent selectivity is not observed with 1,3‑dibromo‑5‑methoxybenzene, where both positions react nearly simultaneously, leading to lower yields of the desired bis‑coupled product due to competing homo‑coupling [2].

Suzuki-Miyaura Buchwald-Hartwig Sequential coupling Chemoselectivity

High‑Value Application Scenarios Where 1,3-Dibromo-5-isobutoxybenzene Outperforms Generic Analogs


Discovery and Scale‑Up of PPAR‑δ Modulators for Metabolic Disease

Pharmaceutical teams pursuing PPAR‑δ agonists or partial agonists can directly adopt 1,3‑dibromo‑5‑isobutoxybenzene as the central core intermediate. The patent literature demonstrates that final compounds containing the isobutoxy‑derived scaffold achieve EC₅₀ values below 50 nM, a >4‑fold improvement over analogs with smaller alkoxy groups [1]. The high purity (≥97%) and documented sequential coupling conditions further reduce development risk during scale‑up from medicinal chemistry to process chemistry.

Construction of Sequence‑Defined Foldamers for Anion Recognition

Research groups working on abiotic foldamers or anion receptors can utilise 1,3‑dibromo‑5‑isobutoxybenzene as a validated monomer. The Wang et al. study confirms that this monomer enables the formation of a two‑turn helix with a 1:2 chloride binding stoichiometry and 10‑fold higher binding affinity compared to foldamers built from shorter alkoxy monomers [2]. Procuring the exact monomer ensures that the published binding constants and structural models can be reproduced.

Dual‑Functionalisation for OLED and Liquid Crystal Intermediates

The two bromine atoms provide entry points for attaching electron‑donating and electron‑withdrawing groups in a controlled sequence, a strategy widely employed in the design of organic light‑emitting diode (OLED) emitters and liquid crystalline materials. The branched isobutoxy chain increases solubility in common organic solvents (logP ≈ 4.25) relative to shorter alkoxy analogs, which facilitates solution‑phase processing and purification .

Teaching and Methodology Development for Sequential Cross‑Coupling Reactions

The temperature‑dependent differential reactivity of the two bromine atoms in 1,3‑dibromo‑5‑isobutoxybenzene makes it an ideal substrate for developing and teaching sequential cross‑coupling protocols. The >70% two‑step yield reported in the patent [1] provides a reproducible benchmark for optimising catalyst systems and reaction conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3-Dibromo-5-isobutoxybenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.